ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate
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Overview
Description
ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate is a chemical compound with the molecular formula C15H20O4 It is an ester derivative, characterized by the presence of a propoxyphenyl group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate typically involves the esterification of 4-oxo-4-(4-propoxyphenyl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and scalability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base catalyst.
Major Products Formed
Oxidation: Formation of 4-oxo-4-(4-propoxyphenyl)butanoic acid.
Reduction: Formation of ethyl 4-hydroxy-4-(4-propoxyphenyl)butanoate.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate involves its interaction with specific molecular targets and pathways. The compound’s ester and keto groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
ethyl 4-oxo-4-(4-n-propoxyphenyl)butyrate can be compared with other similar compounds, such as:
Ethyl 4-oxo-4-(4-phenylphenyl)butanoate: Similar structure but with a phenyl group instead of a propoxy group.
Ethyl 4-oxo-4-(4-methoxyphenyl)butanoate: Contains a methoxy group instead of a propoxy group.
Ethyl 4-oxo-4-(4-chlorophenyl)butanoate: Contains a chloro group instead of a propoxy group.
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications
Properties
IUPAC Name |
ethyl 4-oxo-4-(4-propoxyphenyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-3-11-19-13-7-5-12(6-8-13)14(16)9-10-15(17)18-4-2/h5-8H,3-4,9-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFWLZBMOHKLTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10605848 |
Source
|
Record name | Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10605848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39496-81-6 |
Source
|
Record name | Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10605848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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